

Darolutamide chemical structure and synthesis

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Compound of Interest		
Compound Name:	Darolutamide	
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An In-depth Technical Guide to the Chemical Structure and Synthesis of Darolutamide

Chemical Structure of Darolutamide

Darolutamide is a nonsteroidal androgen receptor inhibitor (ARi) characterized by a distinct chemical structure.[1] Its systematic IUPAC name is N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.[2] The molecular formula of **darolutamide** is C19H19ClN6O2, and it has a molecular weight of 398.85 g/mol .[3] [4] The structure features a chiral center, and it is the (S)-enantiomer that is therapeutically active. The molecule consists of a central pyrazole ring linked to a substituted chlorocyanophenyl group and a second pyrazole carboxamide moiety. This unique polar, flexible structure contributes to its high-affinity binding to the androgen receptor.[1]

Chemical Structure:

Synthesis of Darolutamide

The synthesis of **darolutamide** has been described in several patents and publications, with a common route involving a Suzuki coupling reaction to form a key intermediate, followed by amide bond formation and a final reduction step. The synthetic pathway developed by Orion Corporation is a widely referenced method.

Overview of the Synthetic Pathway

The synthesis commences with the preparation of a pyrazole boronate ester, which then undergoes a Suzuki cross-coupling reaction with a halogenated benzonitrile derivative. The



resulting intermediate is subsequently coupled with a second pyrazole moiety, followed by a final reduction to yield **darolutamide**.

Visualization of the Synthesis Pathway

The following diagram illustrates a common synthetic route for **darolutamide**.



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Caption: A simplified schematic of a synthetic route to **Darolutamide**.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and scientific publications.

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate 1)

This key step involves a Suzuki cross-coupling reaction.

- Reactants: 4-bromo-2-chlorobenzonitrile, a pyrazole boronate ester.
- Catalyst and Reagents: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium carbonate (K2CO3).
- Solvent: A mixture of acetonitrile (MeCN) and water.
- Procedure:
 - To a reaction vessel, add 4-bromo-2-chlorobenzonitrile, the pyrazole boronate ester, potassium carbonate, and the solvent mixture.
 - Degas the mixture and purge with an inert gas (e.g., nitrogen or argon).



- Add palladium(II) acetate and triphenylphosphine.
- Heat the reaction mixture to approximately 70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).
- Upon completion, cool the mixture and perform an aqueous workup.
- The crude product can be purified by crystallization to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

Synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (Intermediate 2)

This step involves the alkylation of the pyrazole nitrogen.

- Reactants: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile and a suitable chiral amine precursor like
 (S)-2-aminopropan-1-ol.
- Reagents: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) for a Mitsunobu-type reaction, followed by deprotection.
- Solvent: Ethyl acetate (EtOAc).
- Procedure:
 - Dissolve 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, (S)-2-aminopropan-1-ol (or a protected version), and triphenylphosphine in ethyl acetate under an inert atmosphere.
 - Cool the mixture and slowly add diisopropyl azodicarboxylate.
 - Allow the reaction to proceed at room temperature.
 - After the reaction is complete, if a protecting group is used, perform the deprotection step,
 which may involve treatment with hydrochloric acid.
 - The product is then isolated and purified.

Synthesis of Darolutamide



The final steps involve an amide coupling followed by a ketone reduction.

- Reactants: (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5-acetyl-1H-pyrazole-3-carboxylic acid.
- Coupling Agents: Propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), and a base such as N,N-diisopropylethylamine (DIPEA).
- Reducing Agent: Sodium borohydride (NaBH4).
- Solvents: Ethyl acetate (EtOAc) for the coupling and ethanol (EtOH) for the reduction.
- · Procedure (Amide Coupling):
 - To a solution of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5acetyl-1H-pyrazole-3-carboxylic acid in ethyl acetate, add N,N-diisopropylethylamine.
 - Add the coupling agent (e.g., T3P) and stir the mixture at a controlled temperature (e.g., 10°C) until the amide formation is complete.
 - Isolate the intermediate amide product.
- Procedure (Reduction):
 - Dissolve the intermediate amide in ethanol.
 - Cool the solution and add sodium borohydride in portions.
 - Stir the reaction mixture until the reduction of the acetyl group to a hydroxyethyl group is complete.
 - Quench the reaction and perform a workup to isolate the crude darolutamide.
 - The final product can be purified by column chromatography or crystallization.

Quantitative Data on Synthesis



The following table summarizes reported yields and purity for key steps in the synthesis of darolutamide.

Step	Reactant s	Key Reagents /Catalysts	Solvent(s)	Yield (%)	Purity (%)	Referenc e
Suzuki Coupling	4-bromo-2- chlorobenz onitrile, pyrazole boronate ester	Pd(OAc)2, PPh3, K2CO3	MeCN/H2 O	92	-	
Amide Coupling & Purification	(S)-4-(1-(2- aminoprop yl)-1H- pyrazol-3- yl)-2- chlorobenz onitrile, Intermediat e Acid	HATU, DIPEA	THF	68.2 - 70.7	99.0 - 99.4	
Final Product (Overall)	-	-	-	70.0	99.75 (HPLC)	•

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. The data presented is based on reported values in the cited literature.

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